molecular formula C22H27N3O B11182161 2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B11182161
M. Wt: 349.5 g/mol
InChI Key: PPISIGQOAHKBEF-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone: is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazolinone core with a benzylpiperidine moiety, which contributes to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced through nucleophilic substitution reactions, where the piperidine ring is benzylated using benzyl halides in the presence of a base.

    Final Assembly: The final step involves the coupling of the benzylpiperidine derivative with the quinazolinone core under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinones.

    Substitution: The benzyl group on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is not fully elucidated, but it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The benzylpiperidine moiety may contribute to its activity by modulating the function of these targets, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H27N3O/c1-15-12-19-21(20(26)13-15)16(2)23-22(24-19)25-10-8-18(9-11-25)14-17-6-4-3-5-7-17/h3-7,15,18H,8-14H2,1-2H3

InChI Key

PPISIGQOAHKBEF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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